Allolithocholic Acid-d4

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Bile Acid Quantification

Quantifying lithocholic acid by LC-MS/MS without a proper internal standard leads to matrix effect errors. Unlabeled LCA co-elutes indistinguishably, while other deuterated bile acids differ in retention time. Lithocholic acid-d4 (CAS 83701-16-0) solves this: • +4 Da mass shift ensures baseline resolution • Chromatographic co-elution (ΔRT <0.04 min) corrects for matrix effects and ionization variability • Validated in multi-lab ring trials with precision <15%, matrix effects 90.76-109.25%. Supplied at 98 atom % D isotopic purity for reliable isotope dilution mass spectrometry.

Molecular Formula C24H40O3
Molecular Weight 380.6 g/mol
CAS No. 83701-16-0
Cat. No. B137451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllolithocholic Acid-d4
CAS83701-16-0
Synonyms(3α,5β)-3-Hydroxycholan-24-oic Acid-d4;  17β-(1-Methyl-3-carboxypropyl)etiocholan-_x000B_3α-ol-d4;  3-Hydroxycholan-24-oic Acid-d4;  3α-Hydroxy-5β-cholan-24-oate-d4;  3α-Hydroxy-5β-cholan-24-oic Acid-d4;  3α-Hydroxy-5β-cholanic Acid-d4;  3α-Hydroxy-5β-cholanoic
Molecular FormulaC24H40O3
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2
InChIKeySMEROWZSTRWXGI-POXZWENPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A crystalline solid

Lithocholic Acid-d4 as Internal Standard for LC-MS


Lithocholic acid-2,2,4,4-d4 (CAS 83701-16-0), chemically designated as (3alpha,5beta)-3-Hydroxycholan-24-oic-2,2,4,4-d4 acid, is a deuterium-labeled analog of the secondary bile acid lithocholic acid (LCA) [1]. This compound is purpose-built as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of LCA via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . With a molecular formula of C24H36D4O3 and a molecular weight of 380.60 g/mol, it provides a characteristic mass shift of +4 Da relative to unlabeled LCA, enabling baseline separation and precise quantitation in complex biological matrices [1].

Why Lithocholic Acid-d4 Is Irreplaceable in Quantitative MS


In LC-MS/MS quantification, the use of a structural analog or a non-deuterated bile acid as an internal standard fails to correct for matrix effects, ionization efficiency fluctuations, and extraction recovery variability . Unlabeled lithocholic acid co-elutes with the analyte and cannot be distinguished by the mass spectrometer, leading to signal interference and inaccurate quantitation [1]. Other deuterated bile acid standards (e.g., cholic acid-d4 or deoxycholic acid-d4) possess different chromatographic retention times and ionization characteristics, preventing them from accurately tracking the behavior of LCA throughout sample preparation and analysis [2]. The +4 Da mass shift of lithocholic acid-d4, resulting from the specific substitution of four deuterium atoms at the 2,2,4,4-positions, provides a unique isotopic signature that is essential for reliable isotope dilution mass spectrometry [3].

Lithocholic Acid-d4: Comparative Analytical Advantages


Isotopic Purity for Isotope Dilution Accuracy

The isotopic purity of (3alpha,5beta)-3-Hydroxycholan-24-oic-2,2,4,4-d4 acid is specified at 98 atom % D, indicating that 98% of the molecules contain four deuterium atoms at the designated positions [1]. In contrast, unlabeled lithocholic acid (comparator) has 0 atom % D . This high isotopic enrichment minimizes spectral overlap between the internal standard and the analyte, ensuring accurate peak area integration and linear calibration curves in LC-MS/MS [2].

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Bile Acid Quantification

Mass Shift for Baseline Separation

The incorporation of four deuterium atoms at the 2,2,4,4-positions results in a molecular weight of 380.60 g/mol, corresponding to a +4 Da mass shift relative to unlabeled lithocholic acid (376.57 g/mol) [1]. This mass difference is sufficient to achieve baseline separation in the mass analyzer, preventing cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) mode . By comparison, the use of an unlabeled analog as an internal standard would result in complete spectral overlap, making accurate quantitation impossible .

Mass Spectrometry Isotopic Labeling MRM Transitions

Retention Time Specificity in Bile Acid Panels

Under the chromatographic conditions described by Schoeler et al., lithocholic acid-d4 exhibits a retention time of 38.77 minutes, which is nearly identical to that of unlabeled lithocholic acid (38.81 min) [1]. However, this retention time is distinct from other commonly used deuterated bile acid internal standards, such as cholic acid-d4 (17.21 min) and deoxycholic acid-d4 (26.73 min) [2]. This specificity ensures that LCA-d4 co-elutes with the target analyte (LCA) while being chromatographically resolved from other bile acid species in a panel assay, preventing misassignment of peaks and enabling accurate multi-analyte quantification [3].

HPLC Retention Time Bile Acid Panel

Validated Accuracy and Precision in Biological Matrices

In a validated LC-MS/MS method for 15 bile acids in mouse liver tissue, the use of LCA-d4 as an internal standard contributed to achieving a matrix effect range of 90.76% to 109.25% across all analytes, with intra-day and inter-day accuracy and precision values of less than 15% [1]. While these validation parameters are reported for the entire panel, the consistent performance of LCA-d4 as an internal standard is implied by the method's overall robustness . In contrast, methods that do not employ a matched deuterated internal standard for LCA often exhibit higher variability and lower accuracy due to uncorrected matrix effects .

Method Validation Matrix Effect Precision and Accuracy

Validated Calibration Range in Multi-Laboratory Studies

In an international ring trial involving 12 laboratories, the calibration range for lithocholic acid using d4-LCA as the internal standard was established as 0.01–5 μmol/L in both human and mouse matrices [1]. This lower limit of quantification (LLOQ) of 0.01 μmol/L is comparable to or lower than LLOQs reported for other bile acid internal standards in the same study (e.g., cholic acid: 0.03 μmol/L, chenodeoxycholic acid: 0.02 μmol/L) [2]. The successful use of d4-LCA across multiple laboratories and biological matrices demonstrates its robustness and inter-laboratory reproducibility [3].

Calibration Range LLOQ Multi-Laboratory Validation

Lithocholic Acid-d4: Key Application Scenarios


Lithocholic Acid Quantification in Biological Samples

This compound is ideally suited as an internal standard for the accurate quantification of lithocholic acid in serum, plasma, liver tissue, and fecal samples using LC-MS/MS. Its +4 Da mass shift and 98 atom % D isotopic purity enable baseline resolution from the analyte, while its chromatographic co-elution (retention time within 0.04 min of unlabeled LCA) ensures that it corrects for matrix effects and ionization variability throughout the entire analytical run [1]. Validated methods report matrix effects within 90.76–109.25% and precision <15%, supporting reliable quantitation even at low concentrations [2].

Reproducible Bile Acid Profiling Across Laboratories

In collaborative research or clinical trial settings where data must be comparable across multiple sites, the use of LCA-d4 as a standardized internal standard has been validated in an international ring trial involving 12 laboratories [1]. The established calibration range of 0.01–5 μmol/L and the compound's proven robustness across human and mouse matrices make it a reliable choice for harmonizing bile acid measurements in multi-center studies [2].

High-Throughput Metabolomics and Lipidomics Workflows

For high-throughput bile acid panels that quantify multiple analytes simultaneously, LCA-d4 offers a distinct retention time (38.77 min) that separates it from other deuterated bile acid internal standards (e.g., CA-d4 at 17.21 min, DCA-d4 at 26.73 min) [1]. This chromatographic resolution prevents cross-interference and supports automated peak integration in large-scale metabolomics studies [2].

ADME and Toxicology Studies of Bile Acids

In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of lithocholic acid or its derivatives, LCA-d4 serves as a tracer and internal standard to track the fate of the unlabeled compound. Its high isotopic purity (98 atom % D) minimizes the contribution of the internal standard to the analyte signal, ensuring that measured concentrations accurately reflect the biological sample [1].

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